Raltegravir potassium

Vue d'ensemble

Description

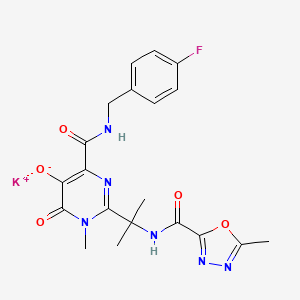

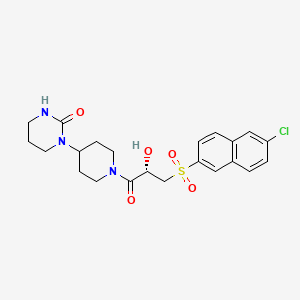

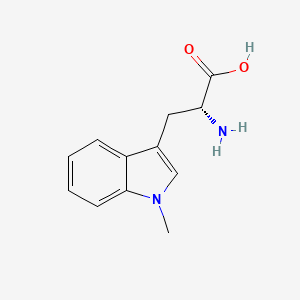

Raltegravir potassium, also known as RAL or Isentress, is an antiretroviral drug produced by Merck & Co. It is used to treat HIV and is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection in patients 4 weeks of age and older .

Synthesis Analysis

The synthesis of Raltegravir involves a two-step solution to the selectivity problem in the methylation of a Pyrimidone Intermediate . The synthesis process is complex and involves multiple steps, including N-alkylation, amidation, and desilylation .Molecular Structure Analysis

The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / c with a = 15.610 59(9), b = 8.148 19(3), c = 16.125 97(6) Å, β = 94.1848(5)° .Chemical Reactions Analysis

Raltegravir potassium belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .Physical And Chemical Properties Analysis

Raltegravir potassium has a molecular weight of 482.51 and a molecular formula of C20H20FKN6O5 . It has poor aqueous solubility and chemical stability in acidic/basic medium .Applications De Recherche Scientifique

HIV Treatment

Raltegravir potassium (Isentress®) is an HIV integrase inhibitor manufactured by Merck & Co . It inhibits HIV integrase to prevent the viral genome from being incorporated into the human genome . This makes it a crucial component in the treatment of HIV.

Improving Dissolution Properties

Raltegravir potassium exhibits very low water solubility over the range of physiological pH (1.2, 4.5, and 6.8), which leads to poor dissolution properties and ultimately high intra- and inter-patient variabilities . Research has been conducted to prepare Raltegravir potassium-loaded solid self-microemulsifying drug delivery system (S-SMEDDS) to improve its dissolution characteristics .

Synthesis Research

A major challenge in the synthesis of Raltegravir is the selective N-methylation of the pyrimidone intermediate . Research has been conducted to overcome this challenge and improve the synthesis process .

Drug Delivery Systems

The development of Solid Self-microemulsifying Drug Delivery System (S-SMEDDS) for Raltegravir potassium is a significant advancement. This system improves the solubility and bioavailability of the drug, enhancing its therapeutic effectiveness .

Pharmaceutical Innovation

The development and optimization of S-SMEDDS for Raltegravir potassium is a significant contribution to pharmaceutical innovation. It demonstrates the potential for improving the delivery and effectiveness of drugs with poor water solubility .

Bone Health Research

There is ongoing research into the effects of Raltegravir potassium on bone health, particularly in the context of chronic kidney disease .

Mécanisme D'action

Target of Action

Raltegravir potassium primarily targets the HIV-1 integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus by catalyzing the integration of the viral DNA into the host cell’s genome .

Mode of Action

Raltegravir inhibits the action of the HIV-1 integrase . By doing so, it prevents the integration of the viral genome into the human genome . This inhibition disrupts the replication cycle of the HIV-1 virus, thereby reducing the viral load in the body .

Biochemical Pathways

The primary biochemical pathway affected by raltegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, raltegravir disrupts the integration of the viral DNA into the host cell’s genome, a key step in the viral replication process . This disruption prevents the production of new viruses, thereby reducing the viral load in the body .

Pharmacokinetics

Raltegravir is absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . The compound is primarily metabolized by glucuronidation . The area under the curve (AUC) and concentration © increase in a dose-proportional manner in the dose range 100 to 800 mg in healthy subjects after a single oral dose of raltegravir in the fasted state .

Result of Action

The inhibition of the HIV-1 integrase by raltegravir results in a decrease in the viral load in the body . This can lead to an improvement in the immune response and a reduction in the symptoms of HIV-1 infection .

Action Environment

The efficacy and stability of raltegravir can be influenced by various environmental factors. For instance, coadministration of raltegravir with drugs that are strong inducers of UGT1A1 may result in reduced plasma concentrations of raltegravir . This could potentially decrease the efficacy of the drug . Therefore, it’s important to consider potential drug interactions when administering raltegravir .

Safety and Hazards

Propriétés

IUPAC Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUKBHBISRAZTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FKN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007339 | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raltegravir potassium | |

CAS RN |

871038-72-1 | |

| Record name | Raltegravir potassium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)